

# BNC-210: A Technical Guide to a Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BNC-210**, also known as socienicant, is an investigational novel anxiolytic agent currently in clinical development for the treatment of anxiety and trauma-related disorders. This document provides a comprehensive technical overview of **BNC-210**, focusing on its molecular structure, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

## **Molecular Structure and Chemical Properties**

**BNC-210** is a selective negative allosteric modulator of the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR).[1][2] Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of BNC-210



| Property          | Value                                                                                                                                                                      | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 6-((2,3-dihydro-1H-inden-2-<br>yl)amino)-1-ethyl-3-<br>(morpholine-4-carbonyl)-1,8-<br>naphthyridin-4-one                                                                  | [3]    |
| Molecular Formula | C24H26N4O3                                                                                                                                                                 | [3]    |
| Molecular Weight  | 418.5 g/mol                                                                                                                                                                | [3]    |
| CAS Number        | 1020634-41-6                                                                                                                                                               | [3]    |
| Synonyms          | BNC210, IW-2143, Soclenicant                                                                                                                                               | [3]    |
| SMILES            | CCN1C=C(C(=O)C2=C1N=CC<br>(=C2)NC3CC4=CC=CC=C4C3<br>)C(=O)N5CCOCC5                                                                                                         | [3]    |
| InChI             | InChI=1S/C24H26N4O3/c1-2-<br>27-15-21(24(30)28-7-9-31-10-<br>8-28)22(29)20-13-19(14-25-<br>23(20)27)26-18-11-16-5-3-4-6-<br>17(16)12-18/h3-6,13-<br>15,18,26H,2,7-12H2,1H3 | [3]    |
| InChIKey          | ZAEIHDZLLJCJFP-<br>UHFFFAOYSA-N                                                                                                                                            | [3]    |

Note: Some initial confusion in public databases between **BNC-210** and the dipeptide L-isoleucyl-L-tryptophan has been clarified in recent scientific literature, confirming the naphthyridinone structure as the correct one for the compound in clinical development by Bionomics (now Neuphoria Therapeutics).

# Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

**BNC-210** exerts its anxiolytic effects through a novel mechanism of action as a negative allosteric modulator (NAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor.[1][2] Unlike direct







antagonists that bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine), **BNC-210** binds to a distinct allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to acetylcholine binding.[4] This modulation of the  $\alpha$ 7 nAChR activity in key brain circuits involved in anxiety is believed to be the basis for **BNC-210**'s therapeutic effects.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BNC-210 | C24H26N4O3 | CID 24772165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- To cite this document: BenchChem. [BNC-210: A Technical Guide to a Novel Anxiolytic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193116#bnc-210-molecular-structure]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com